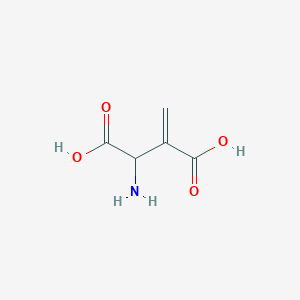
DL-Aspartic acid, 3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Aspartic acid, 3-methylene- is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a methylene group at the 3-position of the aspartic acid molecule, which distinguishes it from other aspartic acid derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Aspartic acid, 3-methylene- typically involves the Michael addition of methylamine to dimethyl fumarate. This reaction is carried out under controlled conditions to ensure the regioselective formation of the desired product . Another method involves the reaction of maleic or fumaric acid mono-ester and -amide with ammonia in a closed tube .
Industrial Production Methods
Industrial production of DL-Aspartic acid, 3-methylene- often employs large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, involving the use of advanced reactors and purification systems to isolate the compound from reaction mixtures .
化学反応の分析
Types of Reactions
DL-Aspartic acid, 3-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
DL-Aspartic acid, 3-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in neurotransmission and as a potential modulator of synaptic activity.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of DL-Aspartic acid, 3-methylene- involves its interaction with specific molecular targets and pathways. It acts as an agonist at certain receptors, mimicking the action of natural neurotransmitters. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects .
類似化合物との比較
Similar Compounds
N-Methyl-D-aspartic acid: An amino acid derivative that acts as a specific agonist at the NMDA receptor.
D-Aspartic acid: Another isomer of aspartic acid, involved in the regulation of hormone synthesis.
Uniqueness
DL-Aspartic acid, 3-methylene- is unique due to the presence of the methylene group, which imparts distinct chemical and biological properties. This structural difference allows it to interact with different molecular targets and exhibit unique reactivity compared to other aspartic acid derivatives .
Conclusion
DL-Aspartic acid, 3-methylene- is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for studying biochemical processes and developing new therapeutic agents.
特性
CAS番号 |
71195-09-0 |
|---|---|
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC名 |
2-amino-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C5H7NO4/c1-2(4(7)8)3(6)5(9)10/h3H,1,6H2,(H,7,8)(H,9,10) |
InChIキー |
UAMWJYRYDNTFAQ-UHFFFAOYSA-N |
正規SMILES |
C=C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















